Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Description

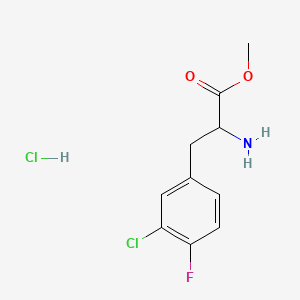

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a chiral α-amino ester derivative with a halogen-substituted aromatic ring. Its molecular structure features a 3-chloro-4-fluorophenyl moiety attached to a propanoate backbone, where the amino group is esterified with a methyl group and neutralized as a hydrochloride salt. This compound is of interest in medicinal chemistry and drug development due to its structural similarity to phenylalanine derivatives, which are often used as intermediates in synthesizing bioactive molecules. The presence of both chlorine and fluorine substituents may enhance metabolic stability and influence binding interactions with biological targets .

Properties

Molecular Formula |

C10H12Cl2FNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H |

InChI Key |

RVRVQRPHGLKMOU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

Nitration and Reduction: The benzene derivative undergoes nitration followed by reduction to introduce the amino group.

Esterification: The resulting compound is then esterified to form the methyl ester.

Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chemical Reactions: Utilizing large reactors for nitration, reduction, esterification, and halogenation.

Purification: Employing techniques such as crystallization and chromatography to ensure high purity.

Quality Control: Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The amino group in the compound acts as a nucleophile, enabling reactions with electrophilic carbons. For example, it can react with methyl acrylate (an α,β-unsaturated ester) under basic conditions, forming a β-amino ester derivative. This reaction is facilitated by the nucleophilic nature of the amino group, which attacks the electrophilic β-carbon of the acrylate.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic addition | Methyl acrylate | Basic conditions | β-Amino ester derivative |

Ester Hydrolysis

The ester group in the compound undergoes hydrolysis to form the corresponding carboxylic acid. This reaction can proceed under:

-

Acidic conditions : Catalyzed by strong acids like HCl.

-

Basic conditions : Catalyzed by bases such as NaOH or KOH.

The resulting carboxylic acid may further participate in subsequent reactions, such as amidation or condensation.

Reduction Reactions

The ester moiety can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH₄) . This reaction typically occurs under anhydrous conditions (e.g., ether or THF) at elevated temperatures.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction of ester | LiAlH₄ | Anhydrous solvent | 2-Amino-3-(3-chloro-4-fluorophenyl)propanol |

Oxidation Reactions

The amino group may undergo oxidation to form an imine or nitro compound, depending on the oxidizing agent. For example, potassium permanganate (KMnO₄) in acidic or basic media could oxidize the amine to a nitro group.

Aromatic Substitution Reactions

The substituted phenyl ring (bearing chlorine and fluorine) can undergo electrophilic substitution reactions. The fluorine atom is typically a meta-directing, deactivating group, while chlorine is ortho/para-directing but also deactivating. Potential reactions include:

-

Nitration : Directed to the para position relative to fluorine.

-

Friedel-Crafts alkylation : Unlikely due to the deactivating nature of the substituents.

Enzymatic Interactions

The compound’s amino acid-like structure suggests potential interactions with enzymes. For example, it may act as a substrate for amino acid decarboxylases or transaminases. These interactions could be explored in biochemical assays to assess its biological activity.

Stability and Storage

The compound is stable under standard conditions but requires protection from moisture and light. It is typically stored in a cool, dry place (2–8°C) in an inert atmosphere to prevent degradation .

Scientific Research Applications

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is utilized in several scientific research fields:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several halogenated or substituted phenylalanine derivatives. Below is a detailed comparison based on substituents, molecular properties, and applications:

Substituent Variations

Research Findings and Trends

- Metabolic Stability : Chlorine and fluorine dual substitution (as in the target compound) is a trending strategy to improve metabolic stability in protease inhibitors .

- Stereochemical Impact: The (S)-enantiomer of methyl 2-amino-3-(3-methyl-4-nitrophenyl)propanoate hydrochloride is explicitly marketed by Veeprho , highlighting the importance of chirality in bioactivity.

- Computational Predictions : For analogs like , collision cross-section data and in silico ADMET predictions are increasingly used to prioritize compounds for synthesis .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves enantioselective methods starting from halogenated aromatic aldehydes. For example, halogenated benzaldehyde derivatives (e.g., 3-chloro-4-fluorobenzaldehyde) are condensed with chiral amino acid precursors, followed by esterification and salt formation. Key steps include:

- Enantioselective Aldol Reaction: Use of chiral catalysts (e.g., Evans’ oxazolidinones) to control stereochemistry at the amino group .

- Hydrochloride Salt Formation: Treatment with HCl gas or concentrated HCl in methanol to improve solubility and stability .

- Optimization: Reaction temperature (0–25°C), solvent polarity (e.g., THF or DCM), and catalyst loading (5–10 mol%) significantly impact yield and purity. Continuous flow reactors can enhance reproducibility in lab-scale synthesis .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage: Store at -80°C (6-month stability) or -20°C (1-month stability) in airtight, light-resistant containers. Desiccate to prevent hydrolysis .

- Solubility Enhancement: Dissolve in warm (37°C) DMSO or aqueous buffers, followed by sonication (10–15 min) to achieve homogeneous solutions .

- Handling: Use inert atmosphere (N₂/Ar) during weighing to avoid moisture absorption. For hygroscopic batches, pre-dry under vacuum (40°C, 2 hrs) .

Advanced Research Questions

Q. How does the stereochemistry at the amino group influence the compound’s biological activity, and what methods validate its configuration?

Methodological Answer:

- Stereochemical Impact: The (2R) configuration (as in ) enhances binding to chiral biological targets (e.g., enzymes or receptors) via spatially aligned hydrogen bonds and hydrophobic interactions. Substituting the (2S) enantiomer may reduce affinity by >50% in receptor-binding assays .

- Validation Methods:

Q. What analytical techniques are critical for resolving structural ambiguities or impurities in this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₀H₁₂ClFNO₂⁺) with <2 ppm mass error .

- ¹H/¹³C NMR: Identify impurities (e.g., residual solvents or diastereomers) via splitting patterns. For example, the 3-chloro-4-fluorophenyl group shows distinct aromatic proton shifts (δ 7.2–7.8 ppm) .

- Thermogravimetric Analysis (TGA): Detect hydrate formation or decomposition by monitoring weight loss (1–2% H₂O typical) .

Q. How do reaction conditions (e.g., pH, solvent) affect the compound’s stability during derivatization?

Methodological Answer:

- Acidic/Basic Conditions: Hydrolysis of the ester group occurs at pH <3 (t₁/₂ = 4 hrs) or pH >10 (t₁/₂ = 1 hr). Use buffered solutions (pH 5–7) for reactions involving nucleophiles (e.g., amines) .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the hydrochloride salt but may promote racemization at elevated temperatures (>60°C). Use low-polarity solvents (e.g., ethyl acetate) for SN2 reactions .

Q. What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assay Conditions: Control variables like cell line passage number (≤20), serum concentration (10% FBS), and incubation time (24–48 hrs) to reduce variability .

- Impurity Profiling: Use LC-MS to quantify byproducts (e.g., dehalogenated derivatives) that may antagonize or enhance activity .

- Dose-Response Curves: Perform 8-point IC₅₀ assays (0.1–100 µM) to distinguish true activity from assay noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.